Disodium aurothiomalate
Description
Historical Context of Mechanistic Investigations of Gold(I) Complexes
The therapeutic use of gold compounds dates back thousands of years, but systematic scientific investigation began in the twentieth century. nih.gov The initial successes of gold(I) complexes in treating rheumatoid arthritis spurred a desire to understand their fundamental mechanism of action. nih.govnih.gov Early research into gold(I) complexes, including Disodium (B8443419) aurothiomalate (B1210753) and aurothioglucose, was largely empirical, with the exact mode of action remaining unknown for a considerable time. drugbank.comwikipedia.org
A significant milestone in the field was the development of the oral gold(I) complex, Auranofin, which was approved by the FDA in 1985. nih.govnih.gov The study of Auranofin and other gold(I) phosphine (B1218219) complexes provided crucial insights that were often extrapolated to understand other gold drugs. frontiersin.orgnih.gov Research revealed that gold(I) complexes are generally "soft" metal ions with a high affinity for "soft" biological donors, particularly sulfur-containing residues like the amino acid cysteine. frontiersin.orgnih.gov This affinity for thiol and selenol groups became a central theme in mechanistic studies, suggesting that interactions with sulfur-rich proteins and enzymes were key to their biological effects. rsc.orgrsc.org
Mechanistic investigations into gold(I) chemistry have also explored their unique electronic structures and reactivity. escholarship.org Gold's position in the periodic table results in significant relativistic effects, influencing its chemical properties. nih.gov Researchers have investigated the ability of gold(I) to catalyze various reactions, such as the activation of alkynes and the stabilization of adjacent carbocations, referred to as gold-carbenoids. escholarship.org While much of this catalytic research is in the realm of synthetic chemistry, it informs the fundamental understanding of how gold(I) ions interact with biological molecules. The central mechanistic questions have revolved around how these complexes are transported, what their ultimate molecular targets are, and how they modulate cellular pathways to produce a therapeutic effect. nih.gov
Evolution of Research Perspectives on Disodium Aurothiomalate's Biological Activity
For many years, the mechanism of action for this compound was simply described as "unknown". wikipedia.orgwikipedia.org It was generally believed to exert a suppressive effect on the synovitis characteristic of active rheumatoid disease, possibly through the inhibition of prostaglandin (B15479496) synthesis or by altering cellular functions via sulfhydryl systems. drugbank.comwikipedia.org
Research gradually shifted from a general anti-inflammatory hypothesis to a more focused investigation of its effects on the immune system. In the 1990s, studies demonstrated that this compound could inhibit the activity of CD45, a protein-tyrosine phosphatase expressed on all white blood cells, which is crucial for T and B cell antigen receptor signaling. frontiersin.org Further research showed that at low concentrations, it could selectively inhibit the T-cell recognition of antigenic peptides that contained two or more cysteine residues. aai.org This effect was attributed to the formation of a chelate complex between the gold(I) ion and the two thiol groups of the cysteine residues within the peptide, preventing its proper presentation to T-cells. aai.org
The perspective on this compound's activity broadened significantly with the discovery of its effects on various enzymes and signaling pathways. Unlike Auranofin, which was found to inhibit the induction of interleukin 1β and tumor necrosis factor α mRNA, this compound did not show this effect, indicating distinct mechanisms between different gold drugs. researchgate.net More recent research has identified a growing list of molecular targets, moving the understanding of its biological activity from a single, primary mechanism to a multi-targeted profile.
| Time Period | Proposed Mechanism/Observation | Key Research Finding |
|---|---|---|
| Pre-1990s | General anti-inflammatory and immunosuppressive effects | Mechanism largely unknown; thought to inhibit prostaglandin synthesis and sulfhydryl systems. drugbank.comwikipedia.org |
| 1990s | Inhibition of immune cell signaling | Inhibited the protein-tyrosine phosphatase CD45. frontiersin.org |
| 1990s | Interference with antigen presentation | Inhibited CD4+ T cell recognition of peptides containing two or more cysteine residues. aai.org |
| 2010s-Present | Broad enzymatic and pathway inhibition | Identified as an inhibitor of NF-κB activation, iNOS expression, and TRPA1. medchemexpress.com |
| 2010s-Present | Modulation of macrophage function | Promotes M2 transformation of macrophages. medchemexpress.com |
Current Research Frontiers in Understanding this compound's Mechanisms
Current academic research on this compound is focused on elucidating its precise molecular interactions and exploring its potential for new therapeutic applications based on these mechanisms. The frontiers of this research are characterized by the identification of novel protein targets and the investigation of its role in cellular processes far beyond its original application in arthritis.
A significant area of current investigation is its role as an inhibitor of specific enzymes and ion channels. Recent studies have identified this compound as an inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. medchemexpress.com It has also been shown to inhibit the activation of NF-κB and the expression of inducible nitric oxide synthase (iNOS). medchemexpress.com Furthermore, research indicates that it promotes the transformation of macrophages to an anti-inflammatory M2 phenotype, increasing the expression of TREM-2 and arginase-1. medchemexpress.com This collection of activities points to its potential use in conditions like liver fibrosis. medchemexpress.com
The interaction of this compound with various proteins continues to be a major research focus. It has been demonstrated to inhibit cathepsins K and S, which are enzymes involved in the inflammatory and erosive processes of rheumatoid arthritis. rsc.org Studies have also explored its binding to the transport protein transferrin, providing insights into how gold-based drugs may be trafficked in the body. rsc.org Another frontier is its potential repurposing for treating infections and cancer. For instance, it has been proposed as an adjuvant to the antibiotic colistin (B93849) to combat certain drug-resistant bacteria. rsc.org These diverse and expanding research avenues underscore a renewed interest in this historical compound, driven by a deeper mechanistic understanding of its complex biological activity.
Structure
2D Structure
Properties
Molecular Formula |
C4H3AuO4S-2 |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-3 |
InChI Key |
XJHSMFDIQHVMCY-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Au+] |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Disodium Aurothiomalate
Interactions with Protein Targets
Disodium (B8443419) aurothiomalate (B1210753) is recognized as a potent inhibitor of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin system that regulates cellular redox balance. medchemexpress.commedchemexpress.comnih.gov The inhibition of TrxR by disodium aurothiomalate disrupts this balance and is considered a significant part of its mechanism of action. nih.gov This interaction is believed to target the highly reactive selenocysteine (B57510) residue within the active site of TrxR. nih.gov The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is crucial for antioxidant defense and is involved in cell growth and apoptosis. nih.gov By inhibiting TrxR, this compound can synergize with agents that induce reactive oxygen and nitrogen species (RONS) to promote cell death in cancer cells. nih.gov While this compound is a known TrxR inhibitor, other gold compounds like auranofin are often cited as more potent inhibitors of this enzyme. nih.gov
Table 1: Research Findings on TrxR Inhibition by this compound
| Finding | Significance | References |
|---|---|---|
| Potent inhibitor of TrxR. | Disrupts cellular redox regulation, a key anti-inflammatory and anti-tumor mechanism. | medchemexpress.commedchemexpress.com |
| Synergizes with RONS-inducing anticancer agents. | Enhances cell death in colon cancer cells by targeting the thioredoxin system. | nih.gov |
This compound acts as an inhibitor of several protein-tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling. nih.govgoogle.com Specifically, it has been shown to inhibit the activity of CD45, a PTP essential for lymphocyte signaling, and the cytoplasmic PTP1B. nih.gov The inhibition of CD45 occurs with an IC50 of 1.2 µM, while PTP1B is inhibited with an IC50 of 3.6 µM. nih.gov The mechanism of inhibition is competitive with the substrate and is thought to involve the interaction of the gold compound with the essential cysteine residue in the active site of the PTPs. nih.govgoogle.com This interaction is reversible, as the addition of dithiothreitol, a thiol-containing reducing agent, can reactivate the inhibited enzyme. nih.gov The inhibition of these key signaling molecules may account for some of the cellular effects of gold-based drugs. nih.gov
Table 2: Inhibition of Protein-Tyrosine Phosphatases by this compound
| Target PTP | IC50 Value | Mechanism of Inhibition | References |
|---|---|---|---|
| CD45 | 1.2 ± 0.1 µM | Competitive with substrate; interacts with active site cysteine. | nih.gov |
A significant molecular target of this compound is the atypical protein kinase C iota (PKCι), an enzyme implicated in oncogenic signaling and cell polarity. medchemexpress.comnih.gov this compound acts as a potent and selective inhibitor of PKCι signaling. medchemexpress.com The mechanism involves the compound selectively targeting a unique cysteine residue, Cys-69, located within the Phox and Bem1p (PB1) domain of PKCι. nih.govresearchgate.net This interaction sterically hinders the binding of PKCι to its adaptor protein, Par6, thereby blocking the activation of a downstream signaling cascade (PKCι-Par6-Rac1-Pak-Mek 1,2-Erk 1,2) that is crucial for transformed cell growth. medchemexpress.comchemsrc.com Mutation of this specific cysteine residue in PKCι confers resistance to the inhibitory effects of this compound, highlighting the specificity of this interaction. nih.gov This inhibition of PKCι signaling is proposed as a key mechanism for the anti-tumor activity of this compound. medchemexpress.comnih.gov
Table 3: Research Findings on PKCι Interaction with this compound
| Finding | Mechanism | Consequence | References |
|---|---|---|---|
| Potent and selective inhibitor of PKCι. | Targets Cys-69 in the PB1 domain of PKCι. | Blocks interaction between PKCι and Par6. | medchemexpress.comnih.gov |
| Inhibits PKCι signaling pathway. | Blocks activation of PKCι-Par6-Rac1-Pak-Mek 1,2-Erk 1,2 pathway. | Inhibits transformed growth of cancer cells. | medchemexpress.comchemsrc.com |
This compound has been demonstrated to be an effective inhibitor of cathepsins K and S, lysosomal cysteine proteases that are critically involved in the inflammation and joint erosion characteristic of rheumatoid arthritis. researchgate.netnih.gov The potent inhibition of these enzymes by gold derivatives may explain their therapeutic efficacy in this disease. nih.gov X-ray crystallographic analysis of a gold thiomalate/cathepsin K complex revealed that the gold atom directly binds to the active-site cysteine residue of the protease. nih.govrsc.org Interestingly, in this interaction, the thiomalate ligand is detached from the gold ion, which then forms the adduct with the enzyme. rsc.org This direct targeting of cathepsins represents a key anti-inflammatory mechanism of this compound. researchgate.netnih.gov
Table 4: Inhibition of Cathepsins by this compound
| Target Enzyme | Mechanism of Inhibition | Significance | References |
|---|---|---|---|
| Cathepsin K | Gold atom binds to the active-site cysteine residue. | Implicated in joint erosion in rheumatoid arthritis. | nih.govrsc.org |
This compound exerts anti-inflammatory effects by modulating the prostaglandin (B15479496) E2 (PGE2) synthesis pathway. It has been shown to inhibit the expression of both cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) in primary human chondrocytes. ncats.iomedkoo.comncats.io mPGES-1 is a terminal enzyme in the production of PGE2, and its expression is often upregulated during inflammation. ncats.io The mechanism for this inhibition involves the upregulation of MAPK phosphatase 1 (MKP-1). medkoo.com By increasing MKP-1 expression, this compound leads to a decrease in the phosphorylation of p38 MAPK, which in turn suppresses the expression of COX-2. medkoo.com Furthermore, this compound has been found to suppress TNFα-induced activation of NF-κB and the expression of NF-κB-targeted proinflammatory genes, including COX-2. medchemexpress.comchemsrc.com
Table 5: Effects of this compound on PGE2 Synthesis Enzymes
| Target Enzyme | Effect | Upstream Mechanism | References |
|---|---|---|---|
| mPGES-1 | Inhibition of expression. | Not fully elucidated, but contributes to reduced PGE2 synthesis. | ncats.ioncats.io |
| COX-2 | Inhibition of expression. | Upregulation of MKP-1, leading to decreased p38 phosphorylation. | medkoo.com |
The expression of matrix metalloproteinase-3 (MMP-3), an enzyme that plays a role in cartilage degradation, is also inhibited by this compound. medkoo.com This effect has been observed in chondrocytes. The mechanism underlying this inhibition is linked to the drug's ability to increase the expression of MAPK phosphatase 1 (MKP-1). medkoo.com The elevated levels of MKP-1 lead to the dephosphorylation and inactivation of p38 MAPK, a key signaling molecule in inflammatory pathways. medkoo.com The suppression of the p38 MAPK pathway results in the decreased expression of MMP-3, thereby contributing to the chondroprotective effects of the drug. medkoo.com
Table 6: Inhibition of MMP-3 by this compound
| Finding | Mechanism | Cell Type | References |
|---|
Interaction with Other Enzyme Systems (e.g., Acid Phosphatase, Beta-glucuronidase, Elastase, Thrombin, Tartrate-resistant acid phosphatase)
This compound is known to inhibit a range of enzymes, which contributes to its anti-inflammatory properties. wikipedia.org The inhibitory action of this compound extends to several lysosomal enzymes and other key enzymes involved in inflammatory processes.
The compound has been shown to inhibit the following enzymes:
Acid Phosphatase : This enzyme is inhibited by sodium aurothiomalate. wikipedia.org
Beta-glucuronidase : Inhibition of this hydrolytic enzyme is one of the documented effects of sodium aurothiomalate. wikipedia.orgresearchgate.net
Elastase : Sodium aurothiomalate represses the activity of hydrolytic enzymes such as elastase. wikipedia.orgresearchgate.net Human neutrophil elastase, a serine esterase, is a proteolytic enzyme secreted during inflammation. oatext.com
Thrombin : this compound has been demonstrated to inhibit the serine esterase thrombin. wikipedia.orgnih.gov The likely mechanism involves the interaction of the gold thiol complex with the cysteine-cysteine disulfide bridges of the thrombin molecule. nih.gov
While the interaction with tartrate-resistant acid phosphatase is not as extensively documented in the provided literature, the established inhibition of "acid phosphatase" in general suggests a potential for interaction that warrants further investigation.
| Enzyme | Effect of this compound | Reference |
|---|---|---|
| Acid Phosphatase | Inhibition | wikipedia.org |
| Beta-glucuronidase | Inhibition | wikipedia.orgresearchgate.net |
| Elastase | Inhibition | wikipedia.orgresearchgate.net |
| Thrombin | Inhibition | wikipedia.orgnih.gov |
General Protein Binding Affinity and Specificity
A significant aspect of the pharmacokinetics and mechanism of action of this compound is its high affinity for proteins. drugbank.com
Once in the bloodstream, approximately 85-95% of this compound becomes bound to proteins, with human serum albumin (HSA) being the primary binding protein. drugbank.commims.comrsc.org Studies have shown that after 24 hours of incubation with blood, albumin is the most significantly metalated protein, with some reports indicating that as much as 94% of the gold is bound to HSA in patients undergoing treatment. rsc.org
The binding to albumin is characterized by at least one high-affinity site and several lower-affinity sites. nih.gov A study using equilibrium dialysis determined an apparent association constant (K1) of 3.0 x 10(4) M-1 for the high-affinity site. nih.gov It is proposed that at this high-affinity site, which is likely the sulfhydryl group of the Cys34 residue, the gold(I) ion (Au+) binds by exchanging a proton (H+). rsc.orgnih.gov The lower affinity binding is thought to involve the monomeric anions of aurothiomalate. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Protein Binding Percentage | 85-95% | drugbank.commims.com |
| Primary Binding Protein | Human Serum Albumin (HSA) | rsc.org |
| High-Affinity Site Association Constant (K1) | 3.0 x 10(4) M-1 | nih.gov |
| Proposed High-Affinity Binding Site | Cys34 Sulfhydryl Group | rsc.orgnih.gov |
Besides albumin, this compound also interacts with another important serum protein, transferrin (hTF). rsc.org X-ray crystallography studies have revealed that upon interaction with the apo form of human serum transferrin, the thiomalate ligand is released, and the gold ions bind directly to the protein. rsc.org The gold ions are found in proximity to the side chains of several amino acid residues, including His25, Asp63, His249, His207, Tyr238, His273, His289, His300, His473, His585, His598, His606, and His642. rsc.orgrsc.org
The interaction of this compound with cysteine residues is a critical aspect of its mechanism of action. rsc.org The gold(I) ion has a high affinity for thiol groups, leading to the formation of Cys-Au(I)-Cys linear complexes. researchgate.net This interaction is believed to be responsible for the inhibition of various enzymes and proteins that contain reactive cysteine residues in their active or allosteric sites. nih.gov For instance, the anticancer activity of aurothiomalate has been linked to its recognition by a cysteine residue in the PB1 domain of protein kinase C. rsc.org Similarly, its ability to interfere with antigen presentation is thought to occur through binding to peptides containing cysteine residues. frontiersin.org
The interaction with selenocysteine residues is particularly relevant to the inhibition of thioredoxin reductase (TrxR), a seleno-enzyme. pnas.org Mass spectrometry studies of thioredoxin reductase with its penultimate selenocysteine residue replaced by cysteine showed that aurothiomalate forms complexes with the protein, with bare gold atoms bound to it. researchgate.net
This compound can interact with zinc finger motifs, which are common structural domains in regulatory proteins like transcription factors. nih.govoup.com Studies on the Cys2His2 zinc finger, a model for understanding these interactions, have shown that the gold(I) ion from aurothiomalate can bind to the zinc finger structure and displace the zinc (Zn2+) ion. nih.gov This displacement alters the structure and function of the zinc finger domain, leading to the inhibition of DNA binding by transcription factors such as TFIIIA and Sp1 in the micromolar range. nih.gov Quantitative analysis from electrospray ionization mass spectrometry (ESI-MS) data indicates that Au1+ has a significantly higher affinity for the Sp1-3 peptide (a model for the third finger of Sp1) than Zn2+. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Interaction with Zinc Fingers | Au(I) from aurothiomalate displaces Zn(II) | nih.gov |
| Functional Consequence | Inhibition of DNA binding by transcription factors (e.g., TFIIIA, Sp1) | nih.gov |
| Relative Affinity | Au(I) has a 4-fold higher affinity for the Sp1-3 peptide than Zn(II) | nih.gov |
Coordination with Cysteine and Selenocysteine Residues
Redox Modulation and Oxidative Stress Pathways
This compound plays a significant role in modulating cellular redox states and pathways related to oxidative stress. nih.gov Its effects are complex, involving both the direct and indirect control of enzymes that generate or scavenge reactive oxygen species (ROS), as well as the protection of proteins from oxidative damage. nih.gov
Furthermore, this compound has been observed to modulate the NF-κB signaling pathway, which is interconnected with oxidative stress through the Nrf2/HO-1 signaling pathway. medchemexpress.commedchemexpress.com By suppressing the activation of NF-κB, aurothiomalate can reduce the expression of pro-inflammatory genes. medchemexpress.com
Influence on Antioxidant Enzyme Systems (e.g., Glutathione (B108866) Reductase)
This compound exerts a significant influence on antioxidant enzyme systems, which are critical for maintaining cellular redox balance. One of the key enzymes affected is glutathione reductase. nih.gov This enzyme is vital for regenerating reduced glutathione (GSH), a major intracellular antioxidant, from its oxidized form (GSSG). nih.govmdpi.com By potentially modulating glutathione reductase activity, this compound can alter the intracellular GSH/GSSG ratio, a critical determinant of the cellular redox environment. nih.govmdpi.com This alteration can impact a wide range of cellular functions that are dependent on the availability of reduced glutathione. Furthermore, the interaction with such enzyme systems is a part of the broader mechanism by which gold(I)-thiolate drugs protect proteins and other cellular components from damage by ROS. nih.gov
Thiol-Disulfide Exchange Reactions in Biological Systems
A fundamental aspect of this compound's biochemical activity involves thiol-disulfide exchange reactions. northwestern.edu These reactions are crucial in various biological processes and involve the interchange of disulfide bonds with free thiol groups. nih.gov this compound, containing a gold-thiol bond, can readily participate in such exchanges with biological thiols and disulfides. For example, it has been shown to react with Ellman's reagent, a compound used to quantify sulfhydryl groups, demonstrating its capacity for thiol-disulfide exchange. researchgate.net This reactivity allows the gold complex to interact with cysteine residues in proteins, potentially altering their structure and function. northwestern.edu Such interactions are thought to be a key part of its therapeutic mechanism. northwestern.edu
Role as a Preventive and Chain-Breaking Antioxidant in Radical Degradation
This compound exhibits a dual role in managing oxidative stress, acting as both a preventive and a chain-breaking antioxidant. In its capacity as a preventive antioxidant, it can inhibit the formation of free radicals. As a chain-breaking antioxidant, it can interrupt the propagation of radical chain reactions, thereby preventing further oxidative damage. nih.govresearchgate.net Studies investigating the degradation of high-molar-mass hyaluronan, a key component of synovial fluid, have demonstrated that aurothiomalate can protect it from radical-induced degradation. nih.govscispace.comgavinpublishers.comresearchgate.net This protective effect is attributed to its ability to scavenge hydroxyl and peroxyl-type radicals. nih.gov The antioxidant activity of aurothiomalate has been quantified using assays such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay. nih.govscispace.comresearchgate.net
Table 1: Antioxidant Properties of this compound
| Property | Description | Supporting Evidence |
|---|---|---|
| Preventive Antioxidant | Inhibits the initial formation of free radicals. | Studies on the protection of hyaluronan from oxidative degradation. nih.govscispace.comgavinpublishers.comresearchgate.net |
| Chain-Breaking Antioxidant | Interrupts the propagation of radical chain reactions. | Demonstrated scavenging of hydroxyl and peroxyl-type radicals. nih.gov |
| Radical Scavenging Capacity | Quantified ability to neutralize free radicals. | Measured using the ABTS decolorization assay. nih.govscispace.comresearchgate.net |
Interaction with Nucleic Acids and DNA-Related Processes (if documented academically beyond basic binding)
The interaction of this compound with nucleic acids and DNA-related processes is an area of ongoing investigation. While some gold complexes have been shown to interact with DNA, the specific effects of this compound are less defined than its other biochemical actions. nih.gov Research has suggested that it can inhibit the binding of transcription factors to their DNA response elements. For example, aurothiomalate was found to inhibit the binding of the progesterone (B1679170) receptor to its response element in a concentration-dependent manner. nih.gov This inhibition of transcription factor binding provides a plausible mechanism by which this compound could modulate gene expression, contributing to its therapeutic effects. nih.gov
Cellular Mechanisms of Disodium Aurothiomalate
Cellular Uptake, Transport, and Intracellular Localization
The entry of disodium (B8443419) aurothiomalate (B1210753) into cells and its subsequent distribution are critical steps in its mechanism of action. These processes are influenced by the compound's chemical properties and its interactions with cellular components.
Once inside the cell, the gold complex can undergo ligand exchange reactions with intracellular thiols vdoc.pub. The thiomalate ligand of disodium aurothiomalate has been shown to be detached from the gold ion within a few hours of administration pnas.org. This intracellular processing leads to the formation of various protein-bound metabolites, which are the dominant species in vivo vdoc.pub.
Following cellular uptake, gold from this compound distributes to various subcellular compartments. Studies have shown that gold can accumulate in discrete regions within cells researchgate.net. A significant portion of intracellular gold localizes to mitochondria and lysosomes hku.hk.
The accumulation of gold within lysosomes is particularly noteworthy. Lysosomes are acidic organelles responsible for the degradation of cellular waste and macromolecules mdpi.com. The acidic environment within lysosomes may facilitate the dissociation of gold from its carrier ligand mdpi.com. It has been proposed that gold ions can be oxidized to Au(III) by reactive oxygen species and then reduced back to Au(I) by reacting with lysosomal enzymes pnas.org. This redox cycling could contribute to both a decrease in oxidative stress and an inhibition of lysosomal protease activity pnas.org. Furthermore, long-term exposure to gold salts can lead to the formation of "aurosomes," which are lysosomal bodies containing gold deposits pnas.orgpnas.org. Recent research has identified a hybrid mitochondria-lysosome organelle (MLRO) that is involved in mitochondrial clearance, a process that may be relevant to the intracellular fate of gold nih.gov.
The concentration of gold within cells is a dynamic process, influenced by the rates of uptake, efflux, and intracellular sequestration. Following administration of this compound, total serum gold concentrations can be measured, along with the "free" or unbound gold levels nih.gov. Studies have shown a good correlation between total and free gold concentrations in patients undergoing gold therapy nih.gov.
Intracellular Distribution and Accumulation in Specific Organelles (e.g., Mitochondria, Lysosomes)
Modulation of Cellular Signaling Pathways
This compound influences several key intracellular signaling pathways that are central to inflammation, cell proliferation, and survival.
The mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and ERK1/2 pathways, are crucial regulators of cellular responses to a variety of external stimuli researchgate.netnih.gov. This compound has been shown to modulate these pathways.
Specifically, gold sodium thiomalate (GSTM) can upregulate MAPK phosphatase 1 (MKP-1), an enzyme that dephosphorylates and thereby inactivates p38 MAPK . This inhibition of p38 MAPK signaling leads to the suppression of downstream inflammatory mediators, including cyclooxygenase-2 (COX-2) . The p38 MAPK pathway is known to be involved in the expression of pro-inflammatory cytokines and the degradation of bone and cartilage in rheumatoid arthritis openrheumatologyjournal.com.
The ERK1/2 pathway is another member of the MAPK family that is involved in cell growth and differentiation researchgate.netnih.gov. This compound has been shown to inhibit a signaling pathway that includes Mek 1,2 and Erk 1,2, leading to a decrease in cell proliferation medchemexpress.com. The activation of both ERK1/2 and p38 MAPK has been implicated in the growth arrest of certain cell types nih.gov.
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism nih.govnih.gov. Aberrant activation of this pathway is implicated in various diseases, including cancer nih.gov.
This compound has been shown to inhibit the PI3K/Akt pathway medchemexpress.com. This inhibition can occur through various mechanisms, including the potential activation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway medchemexpress.com. By inhibiting PI3K/Akt signaling, this compound can suppress cell survival and proliferation medchemexpress.com. The PI3K/Akt pathway is known to interact with other signaling cascades, including the NF-κB and mTOR pathways, which are also involved in inflammation and cell growth nih.gov.
Interactive Data Tables
Table 1: Cellular Effects of this compound
| Cellular Process | Effect of this compound | Key Molecular Targets | References |
| Cellular Uptake | Facilitated by sulfhydryl-dependent membrane proteins | Thiol groups on cell surface | vdoc.pub, nih.gov |
| Intracellular Distribution | Accumulates in mitochondria and lysosomes | - | hku.hk |
| MAPK Signaling | Inhibition of p38 MAPK and ERK1/2 pathways | MAPK phosphatase 1 (MKP-1), Mek 1,2, Erk 1,2 | , medchemexpress.com |
| PI3K/Akt Signaling | Inhibition of the pathway | PI3K, Akt | medchemexpress.com |
Influence on Nuclear Factor-kappa B (NF-κB) Activation and Gene Expression
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses and gene expression. medchemexpress.commedchemexpress.com By suppressing NF-κB, this compound can downregulate the expression of various pro-inflammatory genes. medchemexpress.comchemsrc.com For instance, at a concentration of 25 µM, it has been observed to suppress TNFα-induced activation of NF-κB and the subsequent expression of NF-κB-targeted genes like E-selectin and cyclooxygenase-2. medchemexpress.comchemsrc.com This inhibition of NF-κB-dependent gene expression occurs in a dose-dependent manner. chemsrc.com The compound also inhibits the expression of inducible nitric oxide synthase (iNOS). medchemexpress.commedchemexpress.com This inhibitory action on NF-κB is a key aspect of its anti-inflammatory properties. medchemexpress.com
Table 1: Effect of this compound on NF-κB Signaling
| Parameter | Observation | Concentration | Cell Type/System | Source |
|---|---|---|---|---|
| NF-κB Activation | Inhibited | 25 µM | Not specified | medchemexpress.commedchemexpress.com |
| TNFα-induced NF-κB Activation | Suppressed | 25 µM | Not specified | medchemexpress.comchemsrc.com |
| NF-κB-dependent Gene Expression (e.g., E-selectin, COX-2) | Suppressed | 25 µM | Bovine arterial endothelial cells | medchemexpress.comchemsrc.com |
| iNOS Expression | Inhibited | Not specified | Not specified | medchemexpress.commedchemexpress.com |
Effects on Rac1-Pak-Mek-Erk Signaling Pathways
This compound has been identified as an inhibitor of the Rac1-Pak-Mek-Erk signaling pathway. medchemexpress.com This pathway is crucial for cell proliferation and survival. The compound is understood to bind to PKCι, which in turn blocks the activation of the subsequent components of the pathway, including Rac1, Pak, Mek 1,2, and Erk 1,2. medchemexpress.comchemsrc.com By inhibiting Mek/Erk signaling, this compound can decrease the proliferative index of cells without inducing apoptosis or affecting vascularization. medchemexpress.comchemsrc.com
Modulation of Toll-Like Receptor (TLR) Signaling Pathways
Gold complexes, in a broader sense, have been noted to influence Toll-Like Receptor (TLR) signaling. frontiersin.org Specifically, they can induce the maturation of dendritic cells and enhance antigen presentation through a TLR3-dependent signaling pathway. frontiersin.org TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. nih.govnih.govfrontiersin.org Their activation triggers signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of inflammatory cytokines. nih.govfrontiersin.org
Effects on Immune Cell Function and Activation
This compound significantly modulates the function and activation of various immune cells, which is central to its therapeutic action.
Inhibition of T Cell Recognition and Activation (e.g., CD4+ T cells, MHC-restricted and MHC-independent pathways)
This compound has demonstrated inhibitory effects on T cell recognition and activation. frontiersin.org It can interfere with the activation of CD4+ T cells by binding to peptides that contain cysteine residues. frontiersin.org This interference can occur at low concentrations of the drug. aai.org Studies have shown that the Au(I) component of this compound selectively inhibits the response of murine CD4+ T-cell hybridomas to antigenic peptides with two or more cysteine residues. nih.gov This inhibitory effect is specific, as it does not affect the presentation of peptides lacking or having only one cysteine residue. aai.org
The compound has been observed to inhibit both MHC-restricted and, in some contexts of gold allergy, MHC-independent T cell recognition. nih.govaai.org In MHC-restricted pathways, the gold compound can interfere with the binding of the antigenic peptide to MHC class II molecules, thereby preventing T cell activation. nih.gov Research on bovine insulin-induced T-cell proliferation showed that this compound inhibited the binding of the immunodominant peptide to isolated MHC class II molecules. nih.gov In some instances of gold-induced hypersensitivity, T cell recognition of gold can occur through both MHC-restricted and MHC-independent pathways. nih.govaai.org
Modulation of Antigen Presentation Processes
This compound interferes with the process of antigen presentation. frontiersin.org This modulation is a key mechanism of its immunosuppressive effects. The compound can inhibit the presentation of certain antigens to T cells. aai.org Specifically, it has been shown to interfere with the presentation of peptides containing two or more cysteine residues to CD4+ T cells. frontiersin.org The proposed mechanism involves the formation of a chelate complex between the gold (I) ion and the thiol groups of the cysteine residues within the antigenic peptide. aai.orgnih.gov This complex alters the peptide's conformation, which in turn prevents it from binding effectively to MHC class II molecules, leading to reduced presentation to T cells. nih.gov
Influence on B Cell Activation and Function
This compound has been found to inhibit the activation and function of B cells. nih.gov Studies have indicated that it can suppress human B cell activation at concentrations lower than those required to affect T cells. frontiersin.org Along with other gold compounds, it has been shown to suppress IgM production by stimulated B cells. nih.gov This effect is thought to occur by interfering with the initial activation of B cells. nih.gov
Table 2: Summary of this compound's Effects on Immune Cells
| Immune Cell/Process | Effect of this compound | Mechanism | Source |
|---|---|---|---|
| CD4+ T Cell Activation | Inhibition | Binds to cysteine-containing peptides, interfering with T cell recognition. | frontiersin.org |
| Antigen Presentation | Modulation/Inhibition | Forms chelate complexes with cysteine residues in antigenic peptides, preventing MHC class II binding. | aai.orgnih.gov |
| B Cell Activation | Inhibition | Interferes with the initial activation of B cells, suppressing immunoglobulin production. | frontiersin.orgnih.gov |
Effects on Macrophage Activity and Phagocytosis
This compound exerts complex and varied effects on macrophages, key cells in the immune system responsible for phagocytosis and orchestrating inflammatory responses. Research indicates that the compound can suppress the phagocytic activity of macrophages. gpatindia.com One of the proposed mechanisms involves the alteration of lysosomal enzyme function within these cells. gpatindia.comwikipedia.org
Inside mononuclear phagocytes like macrophages, the gold(I) ion from this compound can be oxidized to gold(III). wikipedia.org This creates a potential Au(I)/Au(III) redox system within the phagocytes, which may scavenge reactive oxygen species and inactivate lysosomal enzymes. wikipedia.org Furthermore, this compound has been shown to promote the transformation of macrophages towards the anti-inflammatory M2 phenotype, characterized by increased expression of TREM-2 and arginase-1. frontiersin.org In contrast, some studies have noted that the treatment can stimulate monocyte activity, leading to an increased production of superoxide (B77818) anions, an effect associated with positive therapeutic outcomes in rheumatoid arthritis patients. drugbank.com Other research has demonstrated that gold compounds, including sodium aurothiomalate, markedly inhibit macrophage activation induced by agents like casein. nih.gov
| Effect | Observed Mechanism/Outcome | Reference |
|---|---|---|
| Phagocytosis | Suppressive effect on phagocytic activity. | gpatindia.com |
| Lysosomal Enzymes | Potential inactivation of lysosomal enzymes via an Au(I)/Au(III) redox system. | wikipedia.org |
| Macrophage Polarization | Promotes transformation to the anti-inflammatory M2 phenotype. | frontiersin.org |
| Monocyte/Macrophage Activation | Can stimulate superoxide anion production in monocytes or inhibit casein-induced macrophage activation. | drugbank.comnih.gov |
Modulation of Cytokine and Inflammatory Mediator Production (e.g., IL-2, IL-6, TNF-α, IL-1β)
This compound significantly modulates the production of cytokines and other inflammatory mediators, which are central to the inflammatory cascade in diseases like rheumatoid arthritis. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are key drivers of inflammation and tissue damage.
The compound is known to inhibit the synthesis of prostaglandins (B1171923), which are important mediators of inflammation. gpatindia.comdrugbank.com Its mechanism extends to the inhibition of key signaling pathways, such as the NF-κB pathway, which is a critical transcription factor for the expression of numerous inflammatory genes, including cytokines. frontiersin.org Research on the related compound, gold sodium thiomalate (GST), showed an inhibition of the pro-inflammatory cytokines TNF-α and IL-1β in the human monocytic cell line THP-1.
Furthermore, studies have shown that gold sodium thiomalate can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin on endothelial cells that is stimulated by cytokines like TNF, IL-1, and IL-4. This action can limit the infiltration of inflammatory cells into tissues. The therapeutic relevance of targeting these pathways is underscored by the role of cytokines like IL-6 in the pathology of arthritis.
| Mediator/Cytokine | Effect of this compound | Cell/System | Reference |
|---|---|---|---|
| Prostaglandins | Inhibition of synthesis. | General/Systemic | gpatindia.com |
| TNF-α | Inhibition of production. | THP-1 cells (monocytes) | |
| IL-1β | Inhibition of production. | THP-1 cells (monocytes) | |
| IL-2 | No direct inhibitory or stimulatory effects consistently reported in available research. | N/A | |
| IL-6 | Indirectly implicated as a therapeutic target in arthritis, but direct inhibition data is limited. | N/A | |
| NF-κB | Inhibition of activation. | General | frontiersin.org |
Impact on Mast Cell Signaling and Degranulation
Mast cells are crucial effector cells in allergic and inflammatory responses, releasing a host of potent mediators upon activation. The impact of this compound on mast cell function appears complex. Some research indicates that the compound can induce histamine (B1213489) release from mast cells, which could contribute to certain observed side effects. drugbank.com
Conversely, other findings suggest that this compound may possess anti-allergic properties by inhibiting mast cell degranulation. Mast cell activation can be triggered by various stimuli, not just IgE-mediated mechanisms, leading to the release of mediators that cause symptoms like flushing, itching, and gastrointestinal issues. The stabilization of mast cells, preventing their degranulation, is a therapeutic strategy for managing conditions driven by mast cell mediators, as seen with drugs like disodium cromoglycate. The seemingly contradictory findings for this compound suggest its effects on mast cells may be context-dependent, potentially varying based on concentration, the presence of other stimuli, and the specific signaling pathways involved.
Effects on Natural Killer (NK) Cell Activity
Natural Killer (NK) cells are innate lymphocytes with the ability to kill malignant and virally infected cells without prior sensitization. Their activity is regulated by a balance of signals from activating and inhibitory receptors. Despite the broad immunomodulatory effects of gold compounds, research indicates that this compound has little to no direct effect on NK cell function.
In vitro studies and in vivo analysis of patients with rheumatoid arthritis treated with parenteral gold (sodium aurothiomalate) showed no significant alteration in baseline, interferon-enhanced, or IL-2-enhanced NK cell activity. This is in stark contrast to the oral gold compound auranofin, which was found to modulate NK cell activity in a dose-dependent manner. Therefore, the therapeutic mechanism of this compound does not appear to involve the direct modulation of NK cell cytotoxicity.
Cellular Proliferation and Growth Modulation in Research Models
This compound has demonstrated significant effects on cellular proliferation and growth, particularly in cancer research models. The compound has been identified as a potent and selective inhibitor of oncogenic Protein Kinase C iota (PKCι) signaling, a pathway implicated in tumor cell growth.
Studies have shown that sodium aurothiomalate inhibits the proliferation of various cancer cell lines without inducing apoptosis in some models, suggesting a cytostatic rather than cytotoxic effect in those cases. For example, it induces a dose-dependent inhibition of anchorage-independent growth in multiple non-small-cell lung cancer (NSCLC) cell lines. In other models, such as aggressive prostate cancer cells, the compound has a clear pro-apoptotic effect, which is not observed in normal prostate epithelial cells. This pro-apoptotic action is linked to its ability to disrupt the PKCι-Par6 complex, leading to the activation of downstream pathways that result in programmed cell death. Research has also shown that cultured human epithelial cells can acquire resistance over time to the antiproliferative effects of sodium aurothiomalate.
| Cell Line/Model | Type of Cell | Observed Effect | Reference |
|---|---|---|---|
| A549, H460, other NSCLC lines | Non-small-cell lung cancer | Inhibition of anchorage-independent growth. | |
| A427 & H460 tumor xenografts | Non-small-cell lung cancer (in vivo) | Inhibition of tumor growth. | |
| PC3U | Aggressive prostate cancer | Induction of apoptosis. | |
| PrEC | Normal primary epithelial prostate | No apoptotic effect. | |
| HE cells | Human epithelial cells | Antiproliferative effect; cells can develop resistance. |
Autophagy Modulation in Cellular Studies
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. This process is critical in a cell's response to stress and has been implicated in a variety of diseases.
While other gold compounds, specifically organometallic Gold(III) complexes, have been reported to induce pro-death autophagy in cancer cells, there is limited direct research available specifically characterizing the effects of the Gold(I) compound this compound on autophagic pathways. frontiersin.org The therapeutic mechanisms of this compound have been more extensively linked to the modulation of other cellular processes, such as inflammation, enzyme inhibition, and proliferation signaling. gpatindia.comwikipedia.orgdrugbank.com Further investigation is required to determine whether modulation of autophagy is a significant component of the cellular effects of this compound.
In Vitro Studies in Disease-Relevant Cell Models
In vitro studies using specific cell types have been instrumental in dissecting the molecular pathways modulated by this compound.
Chondrocyte Studies
Research on chondrocytes, the primary cells in cartilage, has revealed the influence of this compound on inflammatory and degradative processes. The compound has been shown to inhibit the expression of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of the inflammatory mediator prostaglandin E2 (PGE2). ncats.io This inhibition was observed to be dose-dependent at the mRNA level, with a subsequent reduction in mPGES-1 protein levels and PGE2 production. ncats.io Furthermore, this compound has been found to inhibit other enzymes involved in cartilage degradation, including acid phosphatase, beta-glucuronidase, and elastase. wikipedia.org These findings suggest a direct role for the compound in mitigating the inflammatory and catabolic environment characteristic of arthritic conditions.
Interactive Data Table: Effect of this compound on Chondrocyte Function
| Parameter | Effect of this compound | Concentration | Reference |
|---|---|---|---|
| mPGES-1 mRNA Expression | Dose-dependent inhibition | 2.5-50 µM | ncats.io |
| mPGES-1 Protein Levels | Reduction | 25 µM | ncats.io |
| PGE2 Production | Reduction | 2.5-25 µM | ncats.io |
| Acid Phosphatase Activity | Inhibition | Not Specified | wikipedia.org |
| Beta-glucuronidase Activity | Inhibition | Not Specified | wikipedia.org |
Endothelial Cell Studies
The endothelium plays a crucial role in the inflammatory response by controlling the recruitment of leukocytes to sites of inflammation. This process is mediated by the expression of endothelial cell adhesion molecules. frontiersin.org Studies on human endothelial cells have shown that this compound can inhibit the cytokine-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, but not intercellular adhesion molecule-1 (ICAM-1). nih.gov This inhibitory effect was also observed at the mRNA level for VCAM-1 and E-selectin. nih.gov Interestingly, the thiomalate component of the drug, rather than the gold itself, appears to be responsible for this effect. nih.govnih.gov Additionally, at a concentration of 25 uM, this compound was found to suppress TNFα-induced activation of NF-κB and the expression of NF-κB-targeted proinflammatory genes, such as E-selectin. medchemexpress.com
Fibroblast Culture Studies
Synovial fibroblasts are key players in the pathogenesis of rheumatoid arthritis, contributing to both inflammation and joint destruction. A significant finding in this area is the effect of this compound on hyaluronic acid (also known as hyaluronan) synthesis. While the compound has minimal effect on the total amount of hyaluronic acid produced by both normal and rheumatoid synovial fibroblasts, it notably increases the molecular weight of hyaluronate produced by rheumatoid fibroblasts, shifting it towards a more normal size. nih.gov This is significant because fibroblasts from inflamed joints tend to produce hyaluronate with a decreased molecular weight. nih.gov Further research has shown that this compound can suppress interleukin-1β-induced hyaluronan accumulation by blocking the transcription of hyaluronan synthase-1 (HAS1). nih.gov It also interferes with hyaluronan synthase 1, leading to a decrease in hyaluronan release from fibroblasts. researchgate.net
Cancer Cell Line Research
This compound has demonstrated anti-tumor activity in various cancer cell lines. It is a potent inhibitor of thioredoxin reductase (TrxR) and the oncogenic PKCι signaling pathway. medchemexpress.comchemsrc.com The compound has been shown to induce dose-dependent inhibition of anchorage-independent growth in several lung cancer cell lines, including A549, H1437, H2170, H460, H510, H187, H1703, and A427, with IC50 values ranging from 300 nM to 107 μM. medchemexpress.comchemsrc.com The mechanism of its anti-cancer effects involves the inhibition of tumor cell proliferation rather than the induction of apoptosis in some cancer types, such as non-small cell lung cancer (NSCLC). medchemexpress.comchemsrc.com In NSCLC, it blocks the activation of a PKCι-Par6-Rac1-Pak-Mek 1,2-Erk 1,2 signaling pathway. medchemexpress.comchemsrc.com
However, in aggressive prostate cancer cells (PC3U), this compound has a pro-apoptotic effect. tandfonline.comnih.gov Treatment with the compound led to a dose-dependent increase in apoptotic cells, from approximately 0.05% in control cells to nearly 20% at a concentration of 50 μM. tandfonline.com This pro-apoptotic effect is linked to the disruption of the PKCι-Par6 complex, leading to the activation of ERK, which in turn activates caspase 3. nih.gov The treatment also activates p38 and JNK MAP kinases and induces the release of cytochrome c from mitochondria, indicating the involvement of the intrinsic apoptotic pathway. tandfonline.comnih.gov
Interactive Data Table: Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Mechanism | Concentration | Reference |
|---|---|---|---|---|
| Lung Cancer (A549, H460, etc.) | Inhibition of anchorage-independent growth | Inhibition of PKCι signaling pathway | 300 nM - 107 µM | medchemexpress.comchemsrc.com |
Immune Cell Models
This compound significantly impacts the function of various immune cells. It can interfere with antigen presentation and the activation of CD4+ T cells by binding to peptides containing cysteine residues. frontiersin.org This action can inhibit the T-cell recognition of certain antigens. aai.orgnih.gov The compound has also been shown to inhibit the activity of CD45, a protein-tyrosine phosphatase, which can enhance the signaling of B and T cell antigen receptors. frontiersin.orgnih.gov Furthermore, it can suppress the differentiation and function of dendritic cells generated from peripheral blood monocytes. clinexprheumatol.org In vitro studies have demonstrated that this compound inhibits monocyte chemotaxis and the expression of Fc and C3 receptor sites. nih.gov This inhibition of monocyte function is associated with an increase in intracellular cyclic AMP levels. nih.gov
In Vivo Animal Models for Mechanistic Elucidation
Animal models have been crucial for understanding the in vivo effects of this compound. Rodent models of rheumatoid arthritis, such as collagen-induced arthritis, have been instrumental in demonstrating the anti-inflammatory and disease-modifying properties of the compound. nih.govnih.gov These models have helped to confirm the relevance of the in vitro findings, showing that the modulation of immune responses and inflammatory pathways translates to a reduction in disease severity in a whole-organism context.
In the realm of oncology, xenograft mouse models have been used to evaluate the anti-tumor efficacy of this compound. For instance, in a lung cancer xenograft model using H460 cells, daily intramuscular injections of the compound at 60 mg/kg resulted in a significant reduction in tumor size of approximately 50%. medchemexpress.com Another study using nude mice with A427 or H460 tumors showed a statistically significant inhibition of tumor growth at various doses. chemsrc.comresearchgate.net These in vivo studies have also shown that the compound inhibits tumor cell proliferation without significantly affecting tumor cell apoptosis or vascularization in these models. medchemexpress.comchemsrc.com Furthermore, in KrasLA2 mice, which are genetically predisposed to lung tumorigenesis, intraperitoneal administration of this compound led to a decrease in tumor growth. medchemexpress.comchemsrc.com These animal studies provide strong evidence for the potential of this compound as an anti-cancer agent and offer a platform to further investigate its mechanisms of action in a complex biological system. nih.gov
Preclinical Investigational Research and Mechanistic Efficacy of Disodium Aurothiomalate
Preclinical Investigational Research and Mechanistic Efficacy
Disodium (B8443419) aurothiomalate (B1210753) has been the subject of extensive preclinical research to elucidate its mechanisms of action across various pathological conditions. These investigations in animal models have been crucial in understanding its immunomodulatory, anti-inflammatory, and anti-neoplastic properties.
The immunomodulatory effects of disodium aurothiomalate have been extensively studied in various murine models, revealing a complex interplay with both the adaptive and innate immune systems. Research has shown that the compound can induce genetically determined autoimmune and immunostimulatory responses in mice. researchgate.netnih.gov These responses are often dependent on the major histocompatibility complex (MHC) genotype of the mouse strain, which parallels clinical observations of genetic linkage for immune-related adverse reactions in humans. nih.gov
A significant finding is that this compound can selectively inhibit the T-cell receptor (TCR)-mediated recognition of antigens by murine CD4+ T-cell hybridomas. nih.gov This inhibition is particularly pronounced for antigenic peptides that contain at least two cysteine residues. nih.govresearchgate.net The proposed mechanism involves the Au(I) ion acting as a chelating agent, forming linear complexes with cysteine residues (Cys-Au(I)-Cys), which may interfere with correct antigen processing or the recognition of the peptide by the T-cell receptor. nih.gov Furthermore, within mononuclear phagocytes like macrophages, Au(I) can be oxidized to Au(III), which can alter self-proteins. This alteration can lead to the presentation of "cryptic" peptides that are not normally seen by the immune system, thereby inducing T-cell sensitization and potentially triggering autoimmune responses. nih.gov
In terms of humoral autoimmunity, studies in susceptible mouse strains such as SJL, A.SW, and A.TH have demonstrated that treatment with this compound leads to the production of autoantibodies. researchgate.netnih.gov Specifically, it elicits a strong, MHC-restricted autoantibody response against the nucleolar protein fibrillarin. researchgate.netnih.gov This is accompanied by a potent B-cell stimulating effect, impacting both T helper 1 (Th1) and T helper 2 (Th2) dependent isotypes. researchgate.netnih.gov Different mouse strains exhibit distinct patterns of autoantibody production; for instance, A.SW and SJL mice develop anti-nucleolar antibodies (ANoA) with a clumpy nucleolar pattern, while A.TL mice show a stronger response with anti-nuclear antibodies (ANA) targeting ds-DNA, chromatin, and histones, resembling features of systemic lupus erythematosus. researchgate.netresearchgate.net
Table 1: Effects of this compound in Murine Models of Immune Response
| Murine Model/Strain | Immune Response Investigated | Key Findings | Reference |
|---|---|---|---|
| Murine CD4+ T-cell hybridomas | T cell-mediated responses | Selectively inhibits TCR-mediated antigen recognition of peptides containing two or more cysteine residues. | nih.govresearchgate.net |
| SJL, A.SW, A.TH Mice | Autoantibody formation | Induces strain-dependent autoimmunity, including an MHC-restricted autoantibody response against the nucleolar protein fibrillarin. | researchgate.netnih.gov |
| A.SW Mice | Lymphocyte populations | Causes a significant increase in the number of splenocytes and B cells. | nih.gov |
| A.TL Mice | Autoantibody formation | Develops a strong immune response with ANA against ds-DNA, chromatin, and histones, particularly in females. | researchgate.net |
In animal models of inflammatory conditions, particularly arthritis, this compound has demonstrated significant effects on cartilage modulation. Its mechanism is partly attributed to the inhibition of key inflammatory mediators. One of the identified modes of action is the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) expression. ncats.io The enzyme mPGES-1 is crucial for the production of prostaglandin E2 (PGE2), a key player in inflammation and pain, and its expression is typically upregulated during inflammatory processes. ncats.io
Studies using rodent models of mycoplasma-induced arthritis have shown that parenteral administration of this compound can prevent the development of arthritis. nih.gov In mice with established arthritis from M. pulmonis infection, the compound effectively reduced the severity of the condition. nih.gov Interestingly, these effects appear to be independent of direct antimicrobial activity, suggesting that the therapeutic benefit stems from its anti-inflammatory and immunomodulatory properties. nih.gov Further research in chondrocytes has revealed that this compound also inhibits the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the pro-inflammatory prostaglandin synthesis pathway. medkoo.com In various rat models of polyarthritis, the compound has shown efficacy, and its anti-inflammatory action can be influenced by other substances, such as thiocyanate, which can act as a pro-pathogen in the absence of the gold compound. ebi.ac.uk
Table 2: Cartilage Modulation by this compound in Animal Models of Inflammation
| Animal Model | Inflammatory Condition | Observed Effects on Cartilage/Inflammation | Reference |
|---|---|---|---|
| Primary human chondrocytes (in vitro) | Inflammation (IL-1β stimulated) | Inhibits the expression of mPGES-1 and COX-2, reducing PGE2 production. | ncats.iomedkoo.com |
| Rats and Mice | Mycoplasma-induced arthritis | Prevents the development of arthritis and reduces the severity of established arthritis. | nih.gov |
| Rats | Chronic polyarthritis models (MIA, CIA, PIA) | Exerts anti-inflammatory effects, the severity of which can be modulated by thiocyanate. | ebi.ac.uk |
Preclinical studies utilizing xenograft models have uncovered the potential of this compound as an anti-neoplastic agent. medchemexpress.comchemsrc.com A key mechanism identified is the inhibition of atypical protein kinase C iota (PKCι), a serine/threonine kinase that is overexpressed in many types of cancer and plays a vital role in tumor cell proliferation, survival, and invasion. medchemexpress.comnih.gov this compound appears to form a cysteinyl-aurothiomalate adduct with a cysteine residue within the PKCι protein, which blocks its oncogenic signaling pathway. nih.gov This inhibition of PKCι signaling subsequently suppresses tumor cell proliferation. medchemexpress.comchemsrc.com
In a murine xenograft model of canine osteosarcoma, treatment with aurothiomalate resulted in a dose-dependent inhibition of osteosarcoma cell survival and a decrease in tumor growth. nih.gov High-dose treatment was associated with a reduction in tumor emboli and pulmonary micrometastases, while low-dose treatment reduced pulmonary macrometastasis and the cell proliferation marker Ki67. nih.gov These findings suggest that the compound holds promise in inhibiting both primary tumor growth and metastatic spread in osteosarcoma. nih.gov
Further investigations in non-small cell lung cancer (NSCLC) xenograft models have provided more evidence of its anti-tumor efficacy. In nude mice with H460 lung cancer cell xenografts, this compound demonstrated a significant, dose-dependent reduction in tumor size. chemsrc.com Additionally, in a genetically engineered mouse model (KrasLA2 mice), the compound was shown to inhibit Kras-mediated lung tumorigenesis. chemsrc.com
Table 3: Anti-tumor Effects of this compound in Xenograft Models
| Xenograft Model (Cell Line/Tumor Type) | Animal Model | Key Anti-tumor Findings | Reference |
|---|---|---|---|
| Canine Osteosarcoma | Mouse | Inhibited tumor cell survival, decreased tumor growth, and reduced pulmonary metastasis. | nih.gov |
| H460 (Non-Small Cell Lung Cancer) | Nude Mouse | Showed a statistically significant, dose-dependent reduction in tumor size. | chemsrc.com |
| Kras-mediated lung tumors | KrasLA2 Mouse | Inhibited lung tumorigenesis and expansion of bronchioalveolar stem cells. | chemsrc.com |
| Various Lung Cancer Cell Lines | In Vitro/In Vivo | Inhibits tumor cell proliferation by targeting the PKCι signaling pathway. | medchemexpress.comchemsrc.com |
Pharmacodynamic studies in rodent models have been instrumental in characterizing the biological effects of this compound, although its precise mechanism of action remains to be fully elucidated. drugbank.com The compound is known to be rapidly absorbed following intramuscular injection, with peak serum concentrations observed in rats within 3 to 6 hours. drugbank.com A notable pharmacodynamic property is its ability to decrease the synthesis of prostaglandins (B1171923), which is a key component of its anti-inflammatory effect. drugbank.com It may also alter various cellular functions through the inhibition of sulfhydryl systems. drugbank.com
Comparative studies in rats have shown that after administration of this compound, a higher fraction of gold is associated with blood cells compared to the oral gold compound, auranofin. ebi.ac.uk In rodent models of mycoplasma-induced arthritis, this compound effectively prevents the development of the disease and reduces its severity once established, indicating a potent in vivo anti-arthritic effect. nih.gov Its efficacy in various rat inflammatory models has been consistently demonstrated, highlighting its role as a disease-modifying agent in these preclinical settings. medkoo.comebi.ac.ukucr.edu These rodent studies provide a basis for understanding the compound's therapeutic window and efficacy, which is crucial for translating findings to clinical applications. nih.gov
Table 4: Pharmacodynamic Findings for this compound in Rodent Models
| Rodent Model | Pharmacodynamic Parameter Investigated | Key Findings | Reference |
|---|---|---|---|
| Rat | Absorption | Rapidly absorbed after intramuscular injection, with peak serum levels at 3-6 hours. | drugbank.com |
| Rat | Mechanism of Action | Decreases prostaglandin synthesis; may inhibit sulfhydryl systems. | drugbank.com |
| Rat | Blood Distribution | A higher fraction of gold is associated with blood cells compared to auranofin. | ebi.ac.uk |
| Rat and Mouse | Efficacy in Arthritis | Prevents and reduces the severity of mycoplasma-induced arthritis. | nih.gov |
Analytical and Methodological Research for Disodium Aurothiomalate Investigations
Spectroscopic and Spectrometric Techniques for Interaction Studies
Spectroscopic and spectrometric methods provide detailed molecular-level insights into the binding of disodium (B8443419) aurothiomalate (B1210753) to proteins and other biomolecules.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing the reactions between disodium aurothiomalate and proteins. frontiersin.org This technique allows for the characterization of the resulting metal-protein adducts, providing information on their stoichiometry and the nature of the interaction. frontiersin.org
Research using ESI-MS has revealed that the interaction can be complex. For instance, studies on model proteins such as bovine pancreatic ribonuclease, horse heart cytochrome c, and hen egg white lysozyme (B549824) showed non-covalent interactions with tetrameric gold species, specifically [Au(thiomalate)]₄⁸⁻. rsc.org In the presence of glutathione (B108866) (GSH), ESI-MS analysis also identified the binding of monometallic gold ions (Au⁺) and gold-glutathione complexes. rsc.org Further ESI-MS experiments demonstrated that Au⁺ ions from this compound can coordinate with peptides, such as the Sp1-3 peptide, via cysteine residues. rsc.org The technique has been successfully applied to study adducts with large proteins like serum albumin (66 kDa), detailing the molecular characteristics of the resulting complexes. researchgate.net ESI-MS can also provide definitive information on chemically adducted proteins by identifying mass increases corresponding to the binding species. nih.gov
| Protein/Peptide | Observed Gold-Adduct Species (via ESI-MS) | Reference |
| Bovine Pancreatic Ribonuclease | Non-covalent [Au(thiomalate)]₄⁸⁻; Au⁺ and [Au(GSH)₂] in presence of GSH | rsc.org |
| Horse Heart Cytochrome c | Non-covalent [Au(thiomalate)]₄⁸⁻; Au⁺ and [Au(GSH)₂] in presence of GSH | rsc.org |
| Hen Egg White Lysozyme | Non-covalent [Au(thiomalate)]₄⁸⁻; Au⁺ and [Au(GSH)₂] in presence of GSH | rsc.org |
| Sp1-3 Peptide | Coordination of Au⁺ ions via Cys thiolate and Cys thiol | rsc.org |
| Thioredoxin Reductase (mutant) | Complexes with bare gold atoms; Adducts with gold retaining some initial ligands | researchgate.net |
| Human Serum Albumin (HSA) | Characterized metal-protein adducts | frontiersin.org |
| Human Carbonic Anhydrase I (hCA I) | Characterized metal-protein adducts | frontiersin.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying the structure and dynamics of this compound and its interactions in solution. springernature.comnih.gov ¹H and ¹³C NMR studies have been employed to determine the conformation of the thiomalate ligand in aqueous solutions of the drug. researchgate.net These investigations indicate that this compound exists as a low-molecular-weight polymer with sulfur coordination for the gold(I) ion. researchgate.net At higher ionic strengths, the appearance of additional NMR resonances and peak broadening suggests the formation of larger polymeric species, indicating that the structure is sensitive to solution conditions. researchgate.net NMR can also be used to monitor changes in the chemical environment of endogenous metabolites in biological fluids, such as blood plasma, following administration of aurothiomalate. researchgate.net
X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) provide atomic-level structural details of how gold ions from this compound bind to proteins. nih.gov X-ray crystallography on the adduct formed between this compound and human serum apo-transferrin (apo-hTF) revealed that gold ions bind to the protein at multiple sites, primarily near histidine residues, while the thiomalate ligand is released. rsc.orgrsc.org This study provided a unique view of the transferrin structure, capturing a conformation intermediate between the "fully opened" apo form and the "partially opened" form. rsc.orgrsc.org
Similarly, an X-ray structure of the adduct with cathepsin K showed a gold atom bound to the active site of the protease, again with the thiomalate ligand absent. rsc.orgresearchgate.net EXAFS, often used in conjunction with X-ray Absorption Near-Edge Spectroscopy (XANES), complements these findings by providing information on the gold oxidation state and the local coordination environment of the protein-bound metal atoms. nih.gov
| Protein | Gold Binding Sites (Amino Acid Residues) | Technique | Reference |
| Human Serum Apo-Transferrin (apo-hTF) | His25, Asp63, His249 | X-ray Crystallography | rsc.orgrsc.org |
| His207, Tyr238 | X-ray Crystallography | rsc.orgrsc.org | |
| His273, His289, His300 | X-ray Crystallography | rsc.orgrsc.org | |
| His473, His585, His598, His606, His642 | X-ray Crystallography | rsc.orgrsc.org | |
| Cathepsin K | Active-site Cysteine | X-ray Crystallography | rsc.orgresearchgate.net |
| Protein Kinase C iota (PKCι) | Cys-69 (predicted) | Molecular Modeling | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Interactions
Advanced Imaging and Localization Techniques
To understand its mechanism of action, it is vital to determine where this compound or its gold component accumulates within cells.
Microprobe Synchrotron Radiation X-ray Fluorescence (SR-XRF) spectroscopy is a highly sensitive technique used to map the elemental distribution within single cells at high spatial resolution. nih.gov Studies using this method on macrophages treated with this compound have shown that gold accumulates in discrete regions within the cell. researchgate.net Furthermore, the analysis revealed a co-localization of gold and sulfur, supporting the idea that the gold species interacts with sulfur-containing biomolecules inside the cell. researchgate.net This technique is invaluable for probing changes in intracellular element concentrations during cellular processes, providing direct evidence of the drug's subcellular fate. nih.gov
Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis
Biochemical assays are fundamental for quantifying the functional consequences of this compound's interaction with cellular components, particularly its inhibitory effects on enzymes and its modulation of signaling pathways. bmj.com
Research has shown that this compound is an inhibitor of several key enzymes. It competitively inhibits protein-tyrosine phosphatases (PTPs) such as CD45 and PTP1B, which are crucial for lymphocyte signaling. nih.gov The inhibition of CD45 can be reversed by the addition of dithiothreitol, suggesting an interaction with the essential cysteine residue in the enzyme's active site. nih.gov
This compound is also recognized as a potent inhibitor of thioredoxin reductase (TrxR). chemsrc.commedchemexpress.com Furthermore, it selectively inhibits the Phox and Bem1p (PB1)-PB1 domain interaction between protein kinase C iota (PKCι) and its adaptor molecules Par6 and p62. nih.gov This inhibition is highly selective and blocks the oncogenic PKCι signaling pathway. nih.govchemsrc.com This blockade can suppress TNFα-induced activation of NF-κB and the expression of related pro-inflammatory genes. medchemexpress.com
| Enzyme/Process | IC₅₀ Value | Assay Finding | Reference |
| CD45 Protein-Tyrosine Phosphatase | 1.2 ± 0.1 µM | Competitive inhibition | nih.gov |
| PTP1B (cytoplasmic PTP) | 3.6 ± 0.2 µM | Inhibition of enzyme activity | nih.gov |
| Anchorage-Independent Growth (A549, H460, etc.) | 300 nM - 107 µM | Dose-dependent inhibition | chemsrc.commedchemexpress.com |
| PKCι - Par6/p62 Interaction | Not specified | Selective inhibition of PB1-PB1 domain interaction | nih.gov |
| TNFα-induced NF-κB activation | Not specified | Suppression at 25 µM | medchemexpress.com |
Molecular Biology Techniques for Gene and Protein Expression Analysis
A variety of molecular biology techniques are utilized to elucidate the effects of this compound on gene and protein expression. These methods are crucial for understanding the compound's influence on cellular signaling pathways and inflammatory processes. medchemexpress.comebi.ac.uk
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is instrumental in quantifying changes in messenger RNA (mRNA) levels in response to this compound treatment. For instance, studies have used RT-qPCR to show that this compound can suppress the expression of genes dependent on NF-κB, a key regulator of the inflammatory response. medchemexpress.com It has also been used to analyze the expression levels of various thioredoxin reductase (TrxR) isoforms in different cell lines. escholarship.org In chondrocytes, RT-qPCR has validated microarray data on gene expression changes induced by anti-rheumatic drugs, including this compound. ebi.ac.uk The technique has also been employed to measure the expression of key inflammatory cytokines like TNF-α and IL-6. researchgate.net
Western Blotting: This widely used technique allows for the detection and quantification of specific proteins. news-medical.net In the context of this compound research, Western blotting has been used to assess the impact on downstream targets of signaling pathways, such as the phosphorylation of Erk1/2. It is also noted as a method to verify targets identified through other means, like the cellular thermal shift assay (CETSA), by analyzing changes in thermal protein stability. nih.gov Furthermore, sodium aurothiomalate hydrate (B1144303) has been specifically utilized in Western blotting for the high mobility group box chromosomal protein 1 (HMGB1). scbt.comscientificlabs.ie
Microarrays: Microarray analysis enables the simultaneous measurement of the expression levels of thousands of genes. ebi.ac.uk This high-throughput method has been employed to analyze the gene expression profiles of chondrocytes in response to inflammatory stimuli and subsequent treatment with anti-rheumatic drugs like this compound. ebi.ac.uk Such studies have revealed that this compound can revert the gene expression profile of rheumatoid arthritis-affected chondrocytes towards a "healthy" state, targeting pathways like cytokine-cytokine receptor interaction and Jak-STAT signaling. ebi.ac.uk
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive immunoassay used to quantify proteins and other molecules. google.com It has been utilized to measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from cells, providing insights into the anti-inflammatory effects of this compound. researchgate.net Additionally, ELISA has been used to measure total IgA and IgG levels in patients treated with gold compounds. researchgate.net
Table 1: Molecular Biology Techniques in this compound Research
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| RT-qPCR | Quantifying mRNA levels of specific genes. | Suppresses TNFα-induced NF-κB-dependent gene expression. medchemexpress.com |
| Western Blotting | Detecting and quantifying specific proteins. | Useful for assessing downstream targets like Erk1/2 phosphorylation. nih.gov |
| Microarrays | Analyzing global gene expression profiles. | Reverts RA-related gene expression in chondrocytes towards a healthy state. ebi.ac.uk |
| ELISA | Quantifying protein levels, particularly cytokines. | Measures secretion of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net |
Analytical Chemistry Methods for Detection and Quantification in Research Samples
Accurate detection and quantification of gold and related thiol compounds in biological samples are fundamental to understanding the pharmacokinetics and metabolism of this compound.
Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive method for determining the concentration of specific elements, such as gold, in various biological matrices. tandfonline.comnih.gov This technique has been extensively used to measure total gold concentrations in serum, urine, and synovial fluid from patients receiving this compound. tandfonline.comnih.gov Graphite furnace atomic absorption spectrophotometry (GFAA), a type of AAS, has been developed to measure trace amounts of gold in tissues like the liver and kidney. nih.gov Furthermore, AAS has been coupled with liquid chromatography to monitor the distribution of gold species in human blood plasma following treatment. nih.gov
High-Performance Liquid Chromatography (HPLC) for related thiols: HPLC is a powerful separation technique used to analyze complex mixtures. In the context of this compound research, HPLC with electrochemical detection has been employed to measure free thiomalate in the plasma and urine of patients. nih.gov This is crucial for understanding the metabolism of the drug, as studies have found that pharmaceutical preparations of this compound can contain a certain percentage of free thiomalate. researchgate.net
Table 2: Analytical Chemistry Methods in this compound Research
| Method | Analyte | Sample Types | Key Findings |
|---|---|---|---|
| Atomic Absorption Spectrometry (AAS) | Gold | Serum, urine, synovial fluid, tissues. tandfonline.comnih.gov | Enables sensitive quantification of gold to study its distribution and clearance. tandfonline.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Free thiomalate | Plasma, urine. nih.gov | Allows for the measurement of the unbound thiol component of the drug. nih.gov |
Chemoproteomic Approaches for Target Identification
Chemoproteomics combines chemical probes with proteomic techniques to identify the protein targets of small molecules like this compound. This approach is vital for elucidating the compound's mechanism of action at a molecular level.
Competitive activity-based protein profiling (ABPP) is a key chemoproteomic strategy that has been used to screen for the protein targets of gold(I) complexes. researchgate.net This method has led to the identification of numerous potential protein targets for aurothiomalate in HeLa cell lysates, including glutathione S-transferase omega 1, fatty acid synthase (FASN), and thioredoxin reductase 1 (TXNRD1). rsc.org Such studies provide a global view of the protein interaction landscape of this compound, revealing that many of its targets are associated with cancer. researchgate.net These findings are crucial for understanding its diverse biological effects and for exploring potential new therapeutic applications. nih.gov
Genetic Modification Techniques for Mechanistic Studies
Genetic modification techniques are powerful tools for investigating the functional consequences of this compound's interaction with its molecular targets.
Small Interfering RNA (siRNA): siRNA technology is used to silence the expression of specific genes. In studies on this compound, siRNA has been used to down-regulate the expression of MAPK phosphatase 1 (MKP-1) in chondrocytes. researchgate.net These experiments demonstrated that the ability of aurothiomalate to inhibit the phosphorylation of p38 MAPK and the expression of inflammatory mediators like COX-2 and MMP-3 was significantly impaired when MKP-1 was knocked down. researchgate.net This highlights the crucial role of MKP-1 in the anti-inflammatory action of aurothiomalate.
CRISPR-Cas9: The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to the genome. nih.gov While specific applications directly investigating this compound are emerging, the technology holds immense potential for mechanistic studies. For example, CRISPR-Cas9 has been used to investigate the functional targets of other compounds, such as excluding arginase 2 as the target for an arginase inhibitor. medchemexpress.com This approach could be used to validate the targets of this compound identified through chemoproteomics by creating cell lines with specific gene knockouts or mutations and observing the resulting changes in drug response. google.comgoogle.com
Table 3: Genetic Modification Techniques in this compound Research
| Technique | Application | Potential Insights |
|---|---|---|
| siRNA | Gene silencing to study the function of specific proteins. | Demonstrated the role of MKP-1 in the anti-inflammatory effects of aurothiomalate. researchgate.net |
| CRISPR-Cas9 | Precise gene editing to create knockout or mutant cell lines. | Can be used to validate drug targets and elucidate their role in the drug's mechanism of action. medchemexpress.comgoogle.com |
Future Directions in Academic Research on Disodium Aurothiomalate
Elucidation of Undefined Molecular Target(s) and Pathways
Despite decades of use, the exact molecular targets and pathways of disodium (B8443419) aurothiomalate (B1210753) remain largely undefined. northwestern.edunih.govdrugbank.com It is known to inhibit the synthesis of prostaglandins (B1171923) and modulate the activity of phagocytic cells. wikipedia.orggpatindia.com Research has also shown its ability to inhibit class II major histocompatibility complex-peptide interactions. wikipedia.org However, a comprehensive understanding of its direct molecular binders and the subsequent signaling cascades is still lacking.
Future research will likely focus on identifying the specific proteins and cellular components that directly interact with the gold(I) ion and the thiomalate ligand. This could involve high-throughput screening of protein libraries and advanced proteomic techniques to map the drug's interactome within relevant cell types, such as macrophages and synoviocytes. Unraveling these initial binding events is the first step in constructing a complete picture of its mechanism of action.
Comparative Mechanistic Studies with Novel Gold Complexes and Nanoparticles
The field of medicinal inorganic chemistry is continually evolving, with the development of novel gold(I) complexes and gold nanoparticles as potential therapeutic agents. researchgate.net Comparative studies between disodium aurothiomalate and these newer entities are crucial for understanding the structure-activity relationships of gold-based drugs.
Research indicates that gold nanoparticles can be more potent and effective than this compound in some contexts, exhibiting lower cytotoxicity despite greater cellular uptake. researchgate.net Future investigations will likely focus on detailed mechanistic comparisons, examining differences in cellular uptake, intracellular trafficking, and target engagement. For instance, while this compound's gold is known to co-localize with sulfur within cells, the distribution of gold from nanoparticles may differ significantly. researchgate.net Such studies will not only clarify the mechanisms of existing drugs but also guide the rational design of new, more effective gold-based therapies.
Table 1: Comparison of this compound and Gold Nanoparticles
| Feature | This compound | Gold Nanoparticles |
| Cellular Uptake | Readily absorbed | Significant cellular incorporation |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Generally lower cytotoxicity |
| Intracellular Fate | Gold co-localizes with sulfur | Distribution may vary depending on size and surface chemistry |
| Therapeutic Potential | Established anti-arthritic agent | Potential for broader therapeutic applications |
Investigating this compound's Role in Modulating Specific Autoinflammatory or Immunological Processes at a Deeper Mechanistic Level
This compound is known to possess immunomodulatory properties, but the precise nature of its influence on specific autoinflammatory and immunological pathways requires further elucidation. patsnap.comnih.gov It has been shown to inhibit the activation of T-cells and interfere with the function of macrophages. patsnap.comaai.org
Future research will aim to dissect these effects at a more granular level. This includes investigating how the compound affects the differentiation and function of various T-cell subsets, such as Th1, Th2, and Th17 cells, which play critical roles in autoimmune diseases. Furthermore, its impact on the inflammasome, a key component of the innate immune system, and other specific signaling pathways involved in autoinflammatory conditions will be a key area of investigation. Understanding these detailed immunomodulatory actions could open up new therapeutic avenues for a range of inflammatory disorders.
Systems Biology Approaches to Map Comprehensive Biological Networks Affected by this compound
The biological effects of this compound are likely not limited to a single target or pathway but rather involve a complex network of interactions. drugbank.com Systems biology, which integrates data from genomics, proteomics, and metabolomics, offers a powerful approach to map these comprehensive biological networks. diva-portal.orgnih.gov
By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound, researchers can construct detailed network models. researchgate.net These models can help identify key nodes and pathways that are significantly perturbed by the drug, providing a more holistic understanding of its mechanism of action. nih.gov This approach can also aid in identifying potential biomarkers for treatment response and predicting off-target effects. diva-portal.org
Development of Advanced Probes and Methodologies for In Situ Mechanistic Research
A significant challenge in understanding the mechanism of this compound is the difficulty of studying its interactions within the complex environment of a living cell. The development of advanced probes and methodologies is crucial to overcome this hurdle.
This includes the design of fluorescently-labeled versions of the drug that allow for real-time tracking of its localization and dynamics within cells. researchgate.net Furthermore, advanced imaging techniques, such as super-resolution microscopy and synchrotron-based X-ray fluorescence microscopy, can provide unprecedented detail on the subcellular distribution of the gold compound. researchgate.net These tools will enable researchers to visualize the drug's journey from the cell membrane to its ultimate molecular targets, providing critical insights into its mechanism of action in situ.
Understanding Molecular Resistance Mechanisms in Preclinical Models
While this compound can be an effective treatment for some patients, others may develop resistance over time. nih.gov Understanding the molecular basis of this resistance is essential for optimizing its therapeutic use and developing strategies to overcome it.
Preclinical models, such as cell lines and animal models of arthritis, will be instrumental in these investigations. Researchers can use these models to identify the genetic and molecular changes that correlate with the loss of drug efficacy. For example, studies have suggested that the induction of metallothionein, a metal-binding protein, may play a role in gold resistance. nih.gov Future research will likely explore other potential mechanisms, such as alterations in drug transporters, changes in target protein expression, or the activation of compensatory signaling pathways. This knowledge could lead to the development of combination therapies that circumvent resistance and prolong the effectiveness of gold-based treatments.
Q & A
Q. What biochemical mechanisms underlie disodium aurothiomalate’s anti-arthritic effects?
this compound (Na₂Au(I)TM) modulates cellular redox states by restoring free thiol levels and sequestering reactive aldehydes like malondialdehyde (MDA), which are implicated in cartilage degradation. Methodologically, researchers should measure free thiol concentrations in synovial fluid using Ellman’s assay and quantify MDA via HPLC or thiobarbituric acid-reactive substances (TBARS) assays. Comparative studies with other thiol-modifying agents (e.g., D-penicillamine) can clarify specificity .
Q. How can the structural integrity of this compound be validated in pharmaceutical formulations?
Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its tetrameric structure with linear S–Au–S bonds. High-performance liquid chromatography (HPLC) with UV-Vis detection at 280 nm ensures purity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies gold content. Stability studies under varying pH and temperature conditions are critical .
Advanced Research Questions
Q. What experimental models are optimal for studying this compound’s anticancer effects via PKC-ι inhibition?
In pancreatic cancer, use orthotopic mouse models with PKC-ι-overexpressing cell lines (e.g., AsPC-1 or MIA PaCa-2) to assess tumor growth and metastasis. Combine this compound with gemcitabine and monitor synergy via Chou-Talalay combination indices. Validate PKC-ι inhibition using Western blotting for phosphorylated substrates (e.g., Par6) and immunohistochemistry for tumor microenvironments .
Q. How can researchers resolve contradictions in this compound’s efficacy across in vitro and in vivo studies?
Discrepancies often arise from differences in bioavailability and cellular uptake. To address this:
- Perform pharmacokinetic modeling to compare free gold levels in plasma versus tissue compartments.
- Use 3D spheroid cultures or organoids to better mimic in vivo conditions.
- Analyze T-cell receptor (TCR) activation in murine CD4+ hybridomas to assess antigen-processing interference, a mechanism critical in autoimmune and cancer contexts .
Q. What methodological approaches mitigate toxicity in this compound-based therapies?
Monitor urinary gold excretion patterns via atomic absorption spectroscopy (AAS) to identify patients at risk of nephrotoxicity. Correlate "free" gold levels (unbound to proteins) with adverse events using ultrafiltration and ICP-MS. Preclinical studies should include glutathione (GSH) supplementation to counteract oxidative stress in renal tissues .
Q. How does this compound’s chelation of cysteine residues influence T-cell-mediated immunity?
Design TCR activation assays using antigenic peptides with varying cysteine content. Surface plasmon resonance (SPR) can quantify binding affinity between Au(I)-cysteine complexes and TCRs. Flow cytometry with CFSE-labeled T cells tracks proliferation inhibition. Compare results to gold-free thiol agents to isolate Au(I)-specific effects .
Methodological Guidance for Data Analysis
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log-inhibitor vs. normalized response) to calculate IC₅₀ values for PKC-ι inhibition. For clinical trial data, apply Cox proportional hazards models to correlate gold pharmacokinetics with progression-free survival. Stratify analyses by baseline free thiol levels to identify responder subgroups .
Q. How should researchers address batch variability in this compound synthesis?
Implement quality control protocols per USP guidelines, including:
- ICP-MS for gold content (target: ≥99% purity).
- FTIR spectroscopy to verify thiomalate ligand integrity.
- Accelerated stability testing (40°C/75% RH) to detect degradation products like elemental sulfur .
Tables for Reference
Table 1. Key Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Method | Reference |
|---|---|---|---|
| Plasma half-life | 5.8 ± 1.2 days | ICP-MS (free Au) | |
| Urinary excretion | 60–70% over 7 days | AAS (total Au) | |
| Protein binding | >90% | Ultrafiltration + ICP-MS |
Table 2. In Vitro vs. In Vivo Efficacy in Pancreatic Cancer Models
| Model Type | PKC-ι Inhibition (%) | Metastasis Reduction (%) | Method |
|---|---|---|---|
| 2D cell culture | 75 ± 8 | N/A | Western blot |
| Orthotopic mice | 62 ± 11 | 40 ± 6 | IVIS imaging |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
